Pterocarpan

Descripción

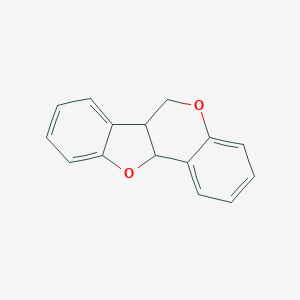

Structure

3D Structure

Propiedades

Número CAS |

2035-50-9 |

|---|---|

Fórmula molecular |

C15H12O2 |

Peso molecular |

224.25 g/mol |

Nombre IUPAC |

6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |

InChI |

InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2 |

Clave InChI |

LZEPVVDVBJUKSG-UHFFFAOYSA-N |

SMILES |

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24 |

SMILES canónico |

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24 |

Sinónimos |

(-)-Pterocarpan; Chromanocoumarane |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Basic Chemical Structure of Pterocarpan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a major class of isoflavonoids, characterized by a unique and rigid tetracyclic ring system.[1] Primarily found in the Fabaceae (legume) family, these compounds are often synthesized as phytoalexins, which are defensive substances produced by plants in response to biotic and abiotic stresses like microbial infections.[1][2] Their systematic name is 6H-[3]benzofuro[3,2-c]chromene.[4] The core structure consists of a benzofuran (B130515) ring system fused to a benzopyran moiety, creating a tetracyclic framework that is the foundation for a wide array of naturally occurring derivatives.[1][4] This guide provides an in-depth analysis of the basic chemical structure of pterocarpan, its stereochemical properties, and the experimental methodologies used for its characterization.

Core Chemical Structure and Nomenclature

The fundamental this compound skeleton is a tetracyclic system derived from isoflavonoids.[4] This structure can be described as a benzo-pyrano-furano-benzene.[4] The simplest member of this class is this compound itself, with the molecular formula C₁₅H₁₂O₂.[5]

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic numbering system for the this compound fused ring structure, which is essential for the unambiguous identification of substituted derivatives.[6][7]

Caption: Basic chemical structure and IUPAC numbering of the this compound core.

Stereochemistry

A critical feature of the this compound structure is the presence of two chiral centers at positions 6a and 11a. This chirality gives rise to four possible stereoisomers.[1][2] The relative stereochemistry of the protons at these centers determines the fusion of the B and C rings, which can be either cis or trans.

-

Cis-Pterocarpans : In the cis configuration, the hydrogen atoms at C-6a and C-11a are on the same side of the molecule. The majority of naturally occurring pterocarpans, such as (-)-medicarpin and (-)-glyceollin, possess a 6a,11a-cis fusion.[2][8]

-

Trans-Pterocarpans : In the trans configuration, the hydrogen atoms at C-6a and C-11a are on opposite sides.

The absolute configuration of most natural pterocarpans is (6aR, 11aR), which corresponds to the (-)-enantiomer.[6][7] However, a limited number of species produce the (+)-enantiomer.[8][9] This stereochemistry is crucial as it significantly influences the biological activity of the compounds, particularly their antimicrobial efficacy.[8][9]

Quantitative Structural Data

The stereochemistry of pterocarpans can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J) between the protons at 6a-H and 11a-H is diagnostic of the ring fusion stereochemistry.

| Parameter | cis-Pterocarpan | trans-Pterocarpan | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ | [5] |

| Molecular Weight | 224.25 g/mol | 224.25 g/mol | [5] |

| J6aH,11aH Coupling Constant | 5.0 - 7.0 Hz | 12.0 - 14.0 Hz | [2] |

| UV Absorption Maxima | ~280 - 335 nm | ~280 - 335 nm | [2] |

Experimental Protocols for Structural Elucidation

The determination of the this compound structure relies on a combination of modern spectroscopic techniques.

NMR is the most powerful tool for determining the detailed structure and stereochemistry of pterocarpans.

-

Objective: To determine the proton and carbon framework and the relative stereochemistry at the 6a and 11a positions.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Analysis: Acquire a one-dimensional proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons provide information on the substitution pattern of rings A and D. The key diagnostic signals are the aliphatic protons at positions 6, 6a, and 11a.[2] The coupling constant (J6aH,11aH) is measured to establish the cis or trans ring junction.[2]

-

¹³C NMR and DEPT: Acquire a carbon-13 spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135), to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments such as Correlation Spectroscopy (COSY) to establish H-H correlations, Heteronuclear Single Quantum Coherence (HSQC) to link protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range (2-3 bond) H-C correlations, which confirms the overall connectivity of the tetracyclic system.

-

MS provides information about the molecular weight and elemental composition, and its fragmentation patterns can help confirm the core structure.

-

Objective: To determine the accurate molecular mass and confirm the structural class through fragmentation analysis.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the determination of the elemental formula.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can reveal structural motifs consistent with the this compound skeleton.[2]

-

CD spectroscopy is essential for determining the absolute configuration of chiral molecules like pterocarpans.

-

Objective: To determine the absolute stereochemistry (e.g., 6aR, 11aR) by analyzing the differential absorption of circularly polarized light.

-

Methodology:

-

Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Data Acquisition: Record the CD spectrum over the UV range (typically 200-400 nm).

-

Data Analysis: The resulting spectrum, with its characteristic positive and negative Cotton effects, is compared to spectra of known this compound standards or to theoretical spectra calculated using quantum chemical methods. The sign pattern of the bands can be correlated to a specific absolute configuration.[10]

-

Biosynthesis and Structural Formation

The unique this compound structure is formed in the final stages of the isoflavonoid (B1168493) biosynthetic pathway. The key step is an enzymatic ring closure of a 2'-hydroxyisoflavanol precursor. This process solidifies the stereochemistry at the 6a and 11a positions.

Caption: Final enzymatic steps in the biosynthesis of pterocarpans.

The pathway involves the reduction of a 2'-hydroxyisoflavone by Isoflavone Reductase (IFR) to a 2'-hydroxyisoflavanone.[3][8] This is followed by a stereospecific reduction catalyzed by Vestitone Reductase (VR) to yield a 2'-hydroxyisoflavanol.[3][8] The final and crucial step is the dehydration and ring closure of this isoflavanol, catalyzed by this compound Synthase (PTS), which forms the characteristic tetracyclic this compound skeleton.[3][8][11] The stereospecificity of the enzymes, particularly VR and PTS, is what determines the final absolute configuration of the resulting this compound molecule.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C15H12O2 | CID 6451349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. Flavonoid Nomenclature [iupac.qmul.ac.uk]

- 8. The Missing Link in Leguminous this compound Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Basis for the Stereochemical Diversity of Isoflavonoids using Pterocarpans as a Model - UNIVERSITY OF ARIZONA [portal.nifa.usda.gov]

- 10. Determination of the absolute configuration of synthetic pterocarpans by chiral HPLC using on-line CD detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Missing Link in Leguminous this compound Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Pterocarpan Compounds in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a major class of isoflavonoids, characterized by a tetracyclic ring system, that are predominantly found in the plant kingdom, especially within the Fabaceae (legume) family. These compounds are well-documented as phytoalexins, antimicrobial substances synthesized by plants in response to pathogen attack or other stress factors. The growing interest in pterocarpans within the scientific and pharmaceutical communities stems from their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and estrogenic properties. This technical guide provides an in-depth overview of the natural plant sources of pterocarpan compounds, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and an exploration of the signaling pathways that regulate their biosynthesis.

Natural Plant Sources of this compound Compounds

This compound compounds are hallmarks of the Fabaceae family, where they play a crucial role in plant defense mechanisms.[1][2] Different legume species produce distinct profiles of pterocarpans, often accumulating in various plant tissues in response to biotic or abiotic elicitors.[3]

Key this compound Compounds and Their Primary Plant Sources:

-

Medicarpin (B1676140): One of the most widely distributed pterocarpans, medicarpin is found in a variety of legumes, including alfalfa (Medicago sativa) and red clover (Trifolium pratense).[1][3]

-

Glyceollins (I, II, and III): This group of pterocarpans is characteristic of soybean (Glycine max), where they are synthesized in response to fungal infections or elicitor treatment.[4]

-

Pisatin (B192138): The major phytoalexin of pea (Pisum sativum), pisatin accumulation is a well-studied defense response in this species.

-

Maackiain: This this compound is found in various legumes, including red clover (Trifolium pratense) and chickpea (Cicer arietinum).[1][3]

-

Phaseollin: A characteristic this compound of the common bean (Phaseolus vulgaris).

-

Homopterocarpin: Found in species of the Pterocarpus genus.

-

Erythrabyssin II and Erybraedin A: Isolated from the stems of Erythrina subumbrans.

-

Bitucarpin A and B: Found in the aerial parts of Bituminaria morisiana and Bituminaria bituminosa.

Quantitative Data on this compound Content in Plants

The concentration of pterocarpans in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and the nature of the stress or elicitor. The following tables summarize available quantitative data for prominent this compound compounds.

| This compound | Plant Species | Plant Part/Condition | Concentration/Yield | Reference(s) |

| Glyceollin I | Glycine max (Soybean) | Germinating soybeans after fungal inoculation | 0.96 mg/g | |

| Glycine max (Soybean) | Roots, 24 hours after nematode penetration | up to 0.3 µmol/mL | ||

| Glyceollin III | Glycine max (Soybean) | Germinating soybeans after fungal inoculation | 0.03 mg/g | |

| Homopterocarpin | Pterocarpus macarocarpus | Heartwood (ultrasonic extraction) | 25.149% of extract | |

| Maackiain | Trifolium pratense (Red Clover) | Infected leaf tissue | 155-174 µg/g fresh weight | [3] |

| Medicarpin | Trifolium pratense (Red Clover) | Infected leaf tissue | 70-120 µg/g fresh weight | [3] |

| Trifolium pratense (Red Clover) | Phase II Clinical Extract | 59 mg isolated from a subfraction | [5] | |

| Pisatin | Pisum sativum (Pea) | Endocarps treated with chitosan (B1678972) (elicitor) | Quantified by OD309 (1.0 OD unit = 43.8 µg/mL) |

This compound Biosynthesis Pathway

The biosynthesis of pterocarpans is an extension of the general phenylpropanoid and isoflavonoid (B1168493) pathways. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core this compound skeleton.

Key Enzymes in the this compound Biosynthetic Pathway:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid to its corresponding CoA ester.

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin (a flavanone).

-

Isoflavone (B191592) Synthase (IFS): A key enzyme that catalyzes the rearrangement of the flavanone (B1672756) B-ring to form a 2-hydroxyisoflavanone, redirecting flux towards isoflavonoids.

-

Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the isoflavone.

-

Vestitone Reductase (VR): Reduces a keto group on the isoflavanone (B1217009) intermediate.

-

This compound Synthase (PTS): Catalyzes the final cyclization step to form the characteristic tetracyclic this compound skeleton.

Signaling Pathways Regulating this compound Biosynthesis

The production of pterocarpans as phytoalexins is tightly regulated by complex signaling networks that are initiated upon perception of pathogen-derived elicitors or other stress signals. Two of the most prominent signaling pathways involved are the Jasmonate (JA) and Mitogen-Activated Protein Kinase (MAPK) cascades.

Jasmonate (JA) Signaling:

The plant hormone jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key regulators of plant defense responses. In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins act as transcriptional repressors by binding to and inhibiting the activity of MYC transcription factors. Upon elicitation, the levels of JA-Ile rise, leading to the SCFCOI1-mediated ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. This releases the MYC transcription factors, which can then activate the expression of downstream defense genes, including those encoding enzymes of the this compound biosynthetic pathway, such as isoflavone synthase (IFS).[6][7][8][9][10][11]

Mitogen-Activated Protein Kinase (MAPK) Cascades:

MAPK cascades are crucial for transducing extracellular signals into intracellular responses. The perception of elicitors by plant cell surface receptors can trigger a phosphorylation cascade involving a series of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[12][13][14][15][16][17][18] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, thereby modulating their activity. In the context of phytoalexin biosynthesis, MAPK cascades have been shown to regulate the expression of key biosynthetic genes. For example, the transcription factor WRKY33, a substrate of MPK3 and MPK6 in Arabidopsis, binds to W-box elements in the promoters of defense-related genes to activate their transcription.[19][20][21][22][23][24][25]

Experimental Protocols

Extraction of this compound Compounds

This section provides detailed protocols for two common extraction methods: ultrasonic-assisted extraction and Soxhlet extraction.

a) Ultrasonic-Assisted Extraction (UAE)

This method is efficient for the extraction of pterocarpans at room temperature, minimizing the risk of degradation of thermolabile compounds.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems, roots)

-

Ethanol (B145695) (50-86% aqueous solution)

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

Protocol:

-

Weigh a known amount of the dried, powdered plant material.

-

Place the plant material in a flask and add the ethanol solution at a specific solvent-to-solid ratio (e.g., 10:1, 20:1, or 30:1 mL/g).[26][27][28][29]

-

Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 15-60 minutes).[26][28]

-

After sonication, filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Store the crude extract at 4°C for further analysis.

b) Soxhlet Extraction

This is a continuous extraction method suitable for compounds that are not thermolabile.

Materials:

-

Dried and powdered plant material

-

Anhydrous sodium sulfate

-

Appropriate organic solvent (e.g., ethanol, methanol (B129727), or a mixture like benzene-ethanol)

-

Soxhlet extraction apparatus (including a round-bottom flask, extractor, and condenser)

-

Heating mantle

-

Extraction thimble

-

Rotary evaporator

Protocol:

-

Mix the dried, powdered plant material with an equal amount of anhydrous sodium sulfate.

-

Place the mixture into an extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Add the extraction solvent to the round-bottom flask, along with a few boiling chips.

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

-

Allow the extraction to proceed for a set number of cycles or a specific duration (typically 16-24 hours at 4-6 cycles per hour).[16][19]

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract in the round-bottom flask using a rotary evaporator.

-

Store the crude extract at 4°C.

Isolation and Purification by Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual this compound compounds from the crude extract.

Materials:

-

Crude plant extract

-

Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

-

Glass column

-

A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol for normal-phase; water, acetonitrile, methanol for reversed-phase)

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the least polar solvent to be used in the elution. Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top of the stationary phase.[1][30][31][32]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent. Gradually increase the polarity of the mobile phase by adding more polar solvents in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

-

Fraction Analysis: Monitor the separation by spotting each fraction on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light.

-

Pooling and Concentration: Combine the fractions that contain the purified this compound of interest (as determined by TLC) and concentrate them using a rotary evaporator to obtain the isolated compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of this compound compounds.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased over time (e.g., 10% to 100% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of a pure standard of the this compound of interest.

-

Injection Volume: 10 µL.

Protocol:

-

Standard Preparation: Prepare a stock solution of a known concentration of the pure this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the crude extract or purified fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound compounds, primarily found in the Fabaceae family, represent a rich source of bioactive molecules with significant potential for pharmaceutical and nutraceutical applications. This technical guide has provided a comprehensive overview of their natural sources, quantitative occurrence, biosynthetic pathways, and the signaling networks that regulate their production. The detailed experimental protocols for extraction, isolation, and quantification serve as a practical resource for researchers in this field. A deeper understanding of the biosynthesis and regulation of pterocarpans will be instrumental in developing strategies for their enhanced production through metabolic engineering and for the discovery of novel therapeutic agents.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. apsnet.org [apsnet.org]

- 4. Insights of Phaseolus vulgaris’ response to infection by Uromyces appendiculatus using an RNA-seq approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl Jasmonate Increases Isoflavone Production in Soybean Cell Cultures by Activating Structural Genes Involved in Isoflavonoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors [frontiersin.org]

- 11. The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAP kinase cascades in elicitor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitogen-activated protein kinase cascades in plant signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional regulation by MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of gene transcription by mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptional regulation by the MAP kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphorylation of a WRKY Transcription Factor by MAPKs Is Required for Pollen Development and Function in Arabidopsis | PLOS Genetics [journals.plos.org]

- 20. Phosphorylation of a WRKY Transcription Factor by MAPKs Is Required for Pollen Development and Function in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induced Genome-Wide Binding of Three Arabidopsis WRKY Transcription Factors during Early MAMP-Triggered Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Coordination between two cis-elements of WRKY33, bound by the same transcription factor, confers humid adaption in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Induced Genome-Wide Binding of Three Arabidopsis WRKY Transcription Factors during Early MAMP-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Arabidopsis Sigma Factor Binding Proteins Are Activators of the WRKY33 Transcription Factor in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 25. WRKY33 WRKY DNA-binding protein 33 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 26. ibn.idsi.md [ibn.idsi.md]

- 27. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. Phaseolin, a Protein from the Seed of Phaseolus vulgaris, Has Antioxidant, Antigenotoxic, and Chemopreventive Properties | MDPI [mdpi.com]

- 32. researchgate.net [researchgate.net]

Pterocarpan biosynthesis pathway in leguminous plants.

An In-depth Technical Guide to the Pterocarpan Biosynthesis Pathway in Leguminous Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterocarpans are a major class of isoflavonoids, tetracyclic compounds predominantly found in the Fabaceae (legume) family. They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogenic attacks and other environmental stresses.[1][2] The potent biological activities of pterocarpans, including antimicrobial, anti-inflammatory, and potential anticancer properties, have made them a significant focus for research in drug development and crop improvement.[1][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, regulatory networks, quantitative data, and key experimental methodologies.

Core Biosynthetic Pathway of Pterocarpans

The biosynthesis of pterocarpans is an extension of the well-characterized general phenylpropanoid and isoflavonoid (B1168493) pathways. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form a central isoflavonoid skeleton, which is then modified to yield the characteristic this compound core.[1][4][5] The major steps are outlined below.

General Phenylpropanoid Pathway

This initial phase converts L-phenylalanine into 4-coumaroyl-CoA, a key precursor for various flavonoid classes.[1][4]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form 4-coumaric acid.[1]

-

4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.[1]

Isoflavonoid Branch

This branch is characteristic of leguminous plants and leads to the formation of the isoflavone (B191592) backbone.[6][7]

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[1]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[1]

-

Isoflavone Synthase (IFS): A critical branch point enzyme (a cytochrome P450 monooxygenase) that catalyzes an aryl migration to convert flavanones (e.g., liquiritigenin) into 2-hydroxyisoflavanones.[1][6]

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavones (e.g., daidzein (B1669772) or formononetin).[1][7]

This compound-Specific Pathway

This terminal part of the pathway converts isoflavones into the final this compound structures, such as the common phytoalexin (-)-medicarpin.[1]

-

Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 2' position of the isoflavone B-ring.[1][8]

-

Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of a 2'-hydroxyisoflavone to produce a 2'-hydroxyisoflavanone (e.g., vestitone).[1][9]

-

Vestitone Reductase (VR): Catalyzes the stereospecific reduction of the 4-keto group of the 2'-hydroxyisoflavanone to a 2'-hydroxyisoflavanol.[1][8]

-

This compound Synthase (PTS): Also known as 2'-hydroxyisoflavanol dehydratase, this recently identified dirigent domain-containing protein catalyzes the final ring closure via dehydration to form the tetracyclic this compound skeleton.[2][10][8][11]

Quantitative Data

The production of pterocarpans is tightly regulated, primarily at the transcriptional level. The expression of biosynthetic genes is rapidly induced upon perception of stress signals like pathogen elicitors or methyl jasmonate.[12][13]

Table 1: Key Enzymes in this compound Biosynthesis

| Abbreviation | Enzyme Name | Function |

| PAL | Phenylalanine Ammonia-Lyase | Deaminates L-phenylalanine to cinnamic acid. |

| C4H | Cinnamate-4-Hydroxylase | Hydroxylates cinnamic acid to 4-coumaric acid. |

| 4CL | 4-Coumaroyl:CoA Ligase | Activates 4-coumaric acid to 4-coumaroyl-CoA. |

| CHS | Chalcone Synthase | Condenses 4-coumaroyl-CoA with malonyl-CoA. |

| CHI | Chalcone Isomerase | Cyclizes chalcone to a flavanone. |

| IFS | Isoflavone Synthase | Converts flavanones to 2-hydroxyisoflavanones. |

| HID | 2-Hydroxyisoflavanone Dehydratase | Dehydrates 2-hydroxyisoflavanones to isoflavones. |

| I2'H | Isoflavone 2'-Hydroxylase | Introduces a 2'-hydroxyl group on the isoflavone B-ring. |

| IFR | Isoflavone Reductase | Reduces the C2-C3 double bond of a 2'-hydroxyisoflavone. |

| VR | Vestitone Reductase | Reduces the 4-keto group of a 2'-hydroxyisoflavanone. |

| PTS | This compound Synthase | Catalyzes the final ring closure to form the this compound skeleton.[2][10] |

Table 2: Relative Gene Expression After Elicitor Treatment

This table summarizes typical changes in transcript levels for this compound biosynthetic genes in legume cell cultures following treatment with a yeast elicitor (YE).

| Gene | Enzyme | Fold Change in Expression (Post-Elicitation) | Reference Plant |

| PAL | Phenylalanine Ammonia-Lyase | ~10-50 fold increase | Medicago |

| CHS | Chalcone Synthase | >100 fold increase | Medicago |

| IFS | Isoflavone Synthase | >100 fold increase | Medicago |

| IFR | Isoflavone Reductase | ~20-80 fold increase | Medicago |

| VR | Vestitone Reductase | ~20-70 fold increase | Medicago |

| PTS | This compound Synthase | ~5-15 fold increase | Glycine max |

Note: Fold change values are illustrative and can vary significantly based on the plant species, elicitor, and experimental conditions. Data synthesized from[10][12].

Regulation of this compound Biosynthesis

The induction of this compound biosynthesis is a key component of the plant defense response and is controlled by complex signaling networks.

Jasmonate and MAPK Signaling

Upon perception of elicitors (molecules associated with pathogens), plants activate signaling cascades involving mitogen-activated protein kinases (MAPKs) and phytohormones like jasmonic acid (JA).[1]

-

Elicitor Perception: Receptors on the plant cell surface recognize pathogen-associated molecular patterns (PAMPs).

-

MAPK Cascade Activation: This recognition triggers a phosphorylation cascade (MAPKKK -> MAPKK -> MAPK), which activates downstream transcription factors.[1]

-

Jasmonate Signaling: Elicitation also leads to a rise in jasmonic acid levels. JA promotes the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

-

Transcriptional Activation: The removal of JAZ repressors and the activation by MAPKs allows transcription factors (e.g., of the MYB family) to bind to the promoters of this compound biosynthetic genes, leading to their coordinated upregulation and subsequent production of phytoalexins.[1][4][5]

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of this compound biosynthesis.

Protocol 1: HPLC Analysis of Pterocarpans and Precursors

This protocol describes a method for the extraction and quantification of isoflavonoids, including pterocarpans, from plant tissue using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

Plant tissue (e.g., roots, leaves, cell cultures)

-

Liquid nitrogen

-

80% Methanol (B129727) (HPLC grade)

-

Milli-Q water with 0.1% acetic acid (Mobile Phase A)

-

Acetonitrile with 0.1% acetic acid (Mobile Phase B)

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Analytical standards (e.g., daidzein, formononetin, medicarpin)

2. Extraction Procedure:

-

Harvest and immediately freeze approximately 100 mg of plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 80% methanol to ensure complete recovery.

-

Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Monitor at wavelengths relevant for isoflavonoids, typically 254 nm or 260 nm.[14] A PDA detector allows for full spectrum analysis to aid in peak identification.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-40 min: Linear gradient from 10% to 70% B

-

40-45 min: Linear gradient from 70% to 100% B

-

45-50 min: Hold at 100% B

-

50-55 min: Return to 10% B

-

55-60 min: Re-equilibrate at 10% B

-

4. Data Analysis:

-

Identify peaks by comparing retention times and UV spectra with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the analytical standards.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the workflow for measuring the transcript abundance of this compound biosynthetic genes.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from control and elicitor-treated plant samples using a commercial kit or a standard protocol (e.g., Trizol).

-

Assess RNA quality and concentration using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design:

-

Design gene-specific primers for the target biosynthetic genes (e.g., IFS, IFR, PTS) and a stable reference gene (e.g., Actin, Skip16) for normalization.[10] Primers should typically amplify a product of 100-200 bp.

3. RT-qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA template.

-

Perform the qPCR on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Calculate the relative expression levels using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[10]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway, including the recent identification of the key enzyme this compound Synthase, has provided a near-complete picture of how legumes produce these vital defense compounds.[8] This knowledge opens avenues for the metabolic engineering of plants to enhance disease resistance and for the heterologous production of high-value pterocarpans in microbial systems like Saccharomyces cerevisiae for pharmaceutical applications.[15] Future research will likely focus on the intricate regulatory networks, the transport and localization of these compounds within the plant, and the discovery of novel this compound derivatives with unique biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. The Missing Link in Leguminous this compound Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of key enzymes this compound prenyltransferase and this compound reductase in the biosynthetic pathway of glabridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 5. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Flavonoid Biosynthesis Network in Plants | MDPI [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Missing Link in Leguminous this compound Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. jfda-online.com [jfda-online.com]

- 15. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pterocarpan Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Pterocarpans, a major class of isoflavonoids primarily found in the plant family Fabaceae, are gaining significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring compounds, characterized by a tetracyclic ring system, have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties, positioning them as valuable lead molecules in the quest for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biological activities of pterocarpan derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to support further research and development.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The anticancer potency of various this compound derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potential.

| This compound Derivative | Cancer Cell Line | Assay | IC50 Value (µM) |

| (-)-Tonkinensine B | HeLa (Cervical Carcinoma) | Not Specified | 24.3[1] |

| (-)-Tonkinensine B | MDA-MB-231 (Breast Cancer) | Not Specified | 48.9[1] |

| Sophothis compound A | MCF-7 (Breast Cancer) | Not Specified | 29.36[1] |

| LQB-118 | Various Cancer Cell Lines | Not Specified | µM range[1] |

| 2,3,9-trimethoxythis compound | HL-60 (Leukemia) | Not Specified | 0.20[2] |

| 2,3,9-trimethoxythis compound | HCT-116 (Colon) | Not Specified | ~1.5 |

| 2,3,9-trimethoxythis compound | OVCAR-8 (Ovarian) | Not Specified | ~0.5 |

| 2,3,9-trimethoxythis compound | SF-295 (Glioblastoma) | Not Specified | ~2.0 |

| (6S,6aR,11aR)-6-(1-naphthyl)this compound derivative | A2780 (Ovarian) | MTT | 0.80[3] |

| (6S,6aR,11aR)-6-(1-naphthyl)this compound derivative | WM35 (Melanoma) | MTT | 3.51[3] |

Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects by modulating critical signaling pathways. Notably, the PI3K/Akt and NF-κB pathways have been identified as key targets. For instance, the this compound derivative medicarpin (B1676140) has been shown to inhibit the pro-survival PI3K/Akt signaling pathway.[1] Furthermore, the synthetic pterocarpanquinone, LQB-118, has been demonstrated to inhibit the NF-κB pathway, which is crucial for cancer cell survival and inflammation.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

This compound derivative stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Antimicrobial Activity of this compound Derivatives

Several this compound derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. They are considered phytoalexins, compounds produced by plants as a defense mechanism against pathogens.[4]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| This compound Derivative | Microorganism | MIC (µg/mL) |

| Erycristagallin | Staphylococcus aureus (including MRSA, VRSA) | 0.39 - 1.56[1] |

| Erythrabyssin II | Streptococcus strains | 0.78 - 1.56[1] |

| Erybraedin A | Streptococcus strains | 0.78 - 1.56[1] |

| 3,9-dihydroxythis compound | Staphylococcus aureus | 1.56[1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

This compound derivative stock solution

-

Sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth of the microorganism.

Anti-inflammatory Activity of this compound Derivatives

Pterocarpans have also been recognized for their potent anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| This compound Derivative | Assay Target | Cell Line | IC50 Value |

| Crotafuran A | NO Production | RAW 264.7 | 23.0 ± 1.0 µM[1] |

| Crotafuran B | NO Production | RAW 264.7 | 19.0 ± 0.2 µM[1] |

| Crotafuran B | NO Production | N9 microglial cells | 9.4 ± 0.9 µM[1] |

| Crotafuran A | β-glucuronidase release | Neutrophils | 7.8 ± 1.4 µM[1] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of pterocarpans are often mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives can prevent the degradation of IκBα, thereby suppressing NF-κB activation.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

This compound derivative stock solution

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Conclusion

This compound derivatives represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. The data, protocols, and pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural compounds. Continued exploration of their structure-activity relationships and mechanisms of action will be crucial in advancing this compound-based drug discovery efforts.

References

The Pharmacological Landscape of Naturally Occurring Pterocarpans: A Technical Guide for Drug Discovery

Introduction: Pterocarpans, a major class of isoflavonoids primarily found in the Leguminosae (Fabaceae) family, are phytoalexins produced by plants in response to pathogen attack. Their unique tetracyclic ring structure forms a rigid framework that lends itself to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of naturally occurring pterocarpans, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Properties of Pterocarpans

Pterocarpans have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The anticancer potency of various pterocarpans is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for several pterocarpans is presented in Table 1.

| Pterocarpan | Cancer Cell Line | IC50 (µM) | Reference |

| Medicarpin (B1676140) | MCF-7 (Breast) | 80 | [1] |

| 2,3,9-Trimethoxythis compound | MCF-7 (Breast) | Not specified, but potent | [2] |

| 6,7,3'-trimethoxy-4',5'-methylenedioxyisoflavone | CCRF-CEM (Leukemia) | <10 | [3][4] |

| Durmillone | CCRF-CEM (Leukemia) | <10 | [3][4] |

| 4-Hydroxylonchocarpin | CEM/ADR5000 (Resistant Leukemia) | <10 | [3][4] |

| Durmillone | MDA-MB-231/BCRP (Resistant Breast) | <10 | [3][4] |

| Durmillone | U87MG.ΔEGFR (Resistant Glioblastoma) | <10 | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Detailed Methodology:

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7) from exponential phase culture.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

-

Gently shake the plate for about 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Signaling Pathways in this compound-Induced Apoptosis

Several pterocarpans exert their anticancer effects by modulating critical signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt/mTOR pathway is a key pro-survival pathway that is often dysregulated in cancer.

Medicarpin and the PI3K/Akt Pathway: Medicarpin has been shown to exert neuroprotective effects through the activation of the PI3K/Akt pathway.[7] In the context of cancer, inhibition of this pathway is a common therapeutic strategy. While direct inhibition by medicarpin in cancer cells requires further elucidation, its ability to modulate this pathway is significant.

Antimicrobial Properties of Pterocarpans

As phytoalexins, pterocarpans possess inherent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. Their ability to disrupt microbial growth makes them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pterocarpans is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. A summary of reported MIC values for select pterocarpans is provided in Table 2.

| This compound | Microorganism | MIC (µg/mL) | Reference |

| Erythrabyssin II | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | |

| Erybraedin A | Streptococcus strains | 0.78 - 1.56 | |

| 3,9-dihydroxythis compound | Staphylococcus aureus | 1.56 | |

| Phaseollin | Aspergillus fumigatus | Not specified |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8]

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[8][9]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the this compound in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. The final volume in each well is typically 100 or 200 µL.[10]

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[8]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the this compound at which there is no visible growth of the microorganism.[8] The addition of a viability indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the visualization of growth, where a color change (to red) indicates viable cells.[11]

-

Anti-inflammatory Properties of Pterocarpans

Chronic inflammation is implicated in a wide range of diseases. Pterocarpans have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pterocarpans is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.

| This compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Medicarpin | BV2 (Microglia) | ~5 ± 1 | |

| Trifolirhizin | J774A.1 (Macrophage) | Dose-dependent inhibition | [12][13][14] |

| Glyceollins | RAW 264.7 (Macrophage) | Significant reduction | [15] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻).

Principle: In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and allow them to adhere.[6]

-

Pre-treat the cells with various concentrations of the this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[6]

-

-

Griess Reaction:

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[16][17]

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.[18]

-

-

Absorbance Measurement and Quantification:

-

Measure the absorbance at 540-550 nm using a microplate reader.[16][18]

-

Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

A reduction in nitrite levels in the this compound-treated, LPS-stimulated cells compared to the LPS-stimulated control indicates inhibitory activity.

-

Pterocarpans and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Glyceollins and NF-κB Inhibition: Glyceollins have been shown to exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway. They inhibit the phosphorylation of IKK and the subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation and the expression of pro-inflammatory mediators like iNOS and COX-2.[1][15]

Antioxidant Properties of Pterocarpans

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to numerous chronic diseases. Pterocarpans have demonstrated antioxidant activity by scavenging free radicals and modulating cellular antioxidant pathways.

Quantitative Antioxidant Data

The antioxidant capacity of pterocarpans is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 or IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| This compound/Extract | EC50/IC50 | Reference |

| Phaseolus vulgaris pod extract (acetone) | 0.14 g dm/g DPPH | [3] |

| Phaseolus vulgaris pod extract (ethanol) | 0.20 g dm/g DPPH | [3] |

| Maackiain | Scavenging rate > 55% at 20 µg/mL (ABTS assay) | [19] |

| (6S,6aS,11aR)-6α-methoxy-pterocarpin | Scavenging rate > 55% at 20 µg/mL (ABTS assay) | [19] |

| L-maackiain | Scavenging rate > 55% at 20 µg/mL (ABTS assay) | [19] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[20][21]

-

-

Sample Preparation:

-

Dissolve the this compound in the same solvent used for the DPPH solution to prepare a stock solution.

-

Perform serial dilutions to obtain a range of concentrations.

-

-

Reaction and Incubation:

-

In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with a defined volume of the DPPH working solution (e.g., 100 µL of sample and 100 µL of DPPH).[22]

-

Include a control (solvent + DPPH solution) and a blank (solvent + sample).

-

Incubate the mixture in the dark at room temperature for a specified time, typically 30 minutes.[20][21][22]

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.[20][21][22]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic flavonoids from two Lonchocarpus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. cgspace.cgiar.org [cgspace.cgiar.org]

- 9. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. acm.or.kr [acm.or.kr]

- 12. Anti-inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Medicarpin Protects Cerebral Microvascular Endothelial Cells Against Oxygen-Glucose Deprivation/Reoxygenation-Induced Injury via the PI3K/Akt/FoxO Pathway: A Study of Network Pharmacology Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 22. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]

Pterocarpans as Phytoalexins: An In-Depth Technical Guide to Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a significant class of isoflavonoid (B1168493) secondary metabolites that play a crucial role as phytoalexins in the defense mechanisms of various plants, particularly within the Fabaceae (legume) family.[1][2] Synthesized in response to a wide array of biotic and abiotic stresses, such as pathogen infection, UV irradiation, and heavy metal exposure, these tetracyclic compounds exhibit potent antimicrobial properties.[3][4][5] Their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and even anticancer potential, has garnered considerable interest in the fields of agriculture and medicine, paving the way for novel drug discovery and the development of pathogen-resistant crops.[1][6][7] This technical guide provides a comprehensive overview of pterocarpans as phytoalexins, detailing their biosynthesis, the signaling pathways that regulate their production, quantitative data on their accumulation, and detailed experimental protocols for their study.

Pterocarpan Biosynthesis Pathway

The biosynthesis of pterocarpans is an extension of the general phenylpropanoid and isoflavonoid pathways, commencing with the amino acid L-phenylalanine.[1] A series of enzymatic reactions leads to the formation of a central isoflavonoid skeleton, which is then modified to create the characteristic this compound core.[1]

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the deamination of L-phenylalanine to cinnamic acid.[1]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.[1]

-

Isoflavone Synthase (IFS): A key enzyme that redirects intermediates from the flavonoid pathway to the isoflavonoid pathway.[3]

-

This compound Synthase (PTS): Also known as 2'-hydroxyisoflavanol dehydratase, this recently identified enzyme catalyzes the final ring closure through dehydration, forming the tetracyclic this compound skeleton.[1][3][8] The characterization of PTS has been a significant step in understanding the complete biosynthetic pathway, opening avenues for the industrial production of pterocarpans through microbial fermentation.[3][9]

Core biosynthetic pathway leading to the formation of a this compound skeleton.

Signaling Pathways Regulating this compound Production

The production of this compound phytoalexins is tightly regulated by complex signaling networks that are activated upon perception of stress signals, such as elicitors from pathogens.

-

Jasmonate Signaling: Jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile), are key phytohormones in plant defense.[1] Elicitor perception leads to an increase in JA levels, which in turn triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors that upregulate the expression of genes involved in this compound biosynthesis.[1]

-

MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are crucial signaling modules in plant immunity.[1] Upon elicitor recognition, a phosphorylation cascade is initiated, leading to the activation of MAPKs. These activated kinases can then phosphorylate downstream targets, including transcription factors, ultimately resulting in the induction of defense genes, including those of the this compound pathway.[1][5]

Simplified model of elicitor-induced signaling pathways regulating this compound biosynthesis.

Quantitative Data on this compound Accumulation

The accumulation of pterocarpans at the site of infection is a key indicator of the plant's defense response.[10] Quantitative analysis reveals a significant increase in the concentration of these compounds following exposure to elicitors or pathogens.

| Plant Species | This compound | Elicitor/Pathogen | Tissue | Fold Increase/Concentration | Reference |

| Soybean (Glycine max) | Glyceollins | Yeast Extract (YE) | Suspension-cultured cells | Accumulation detected 10h post-treatment, increasing up to 48h. | [3] |

| Pea (Pisum sativum) | Pisatin (B192138) | Chitosan (1 mg/ml) | Endocarp | ~120 µg/g fresh weight after 24h. | [11] |

| Pea (Pisum sativum) | Pisatin | Fusarium solani f. sp. phaseoli (4 x 10⁶ spores) | Endocarp | ~150 µg/g fresh weight after 24h. | [11] |

| Soybean (Glycine max) | Glyceollin | Pseudomonas glycinea (incompatible race) | Leaves | Significantly higher accumulation compared to compatible race. | [12] |

Experimental Protocols

A variety of standardized methods are employed for the extraction, quantification, and bioactivity assessment of pterocarpans.

Extraction of Pterocarpans

a) Facilitated Diffusion Technique for Leaves: [13]

-

Harvest leaves from plants challenged with a pathogen.

-

Infiltrate the leaves with 40% aqueous ethanol (B145695) under vacuum.

-

Shake the infiltrated leaves in the ethanol solution for several hours.

-

Filter the solution to recover the this compound-containing extract.

-

This method provides relatively efficient recovery with minimal interference from other plant compounds.[13]

b) Hexane (B92381) Extraction for Pea Pods (for Pisatin): [11]

-

Transfer pea pods to a glass vial and immerse them in hexane (e.g., 400 mg fresh weight per 5 ml of hexane).

-

Incubate in the dark for 4 hours.

-

Decant the hexane and evaporate it in a fume hood under low light.

-

Dissolve the residue in 95% ethanol for quantification.

Quantification of Pterocarpans

a) Spectrophotometric Assay for Pisatin: [11]

-

Measure the absorbance of the ethanolic extract at 309 nm using a spectrophotometer.

-

Use the equation: 1.0 OD₃₀₉ unit = 43.8 µg/ml pisatin (for a 1 cm pathlength).[11]

-

Calculate the concentration in µg per gram of fresh tissue weight.

b) High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS): [14][15]

-

Sample Preparation: Prepare extracts as described above and filter through a 0.22 µm filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid) is typically used.

-

Detection: UV detector (e.g., at 286 nm and 309 nm for pisatin) or a mass spectrometer.[11]

-

-

Quantification: Use a standard curve generated from a purified this compound standard.

-

HPLC and HPLC-MS offer high resolution, sensitivity, and the ability to identify and quantify specific pterocarpans in a complex mixture.[14]

Gene Expression Analysis by Real-Time PCR (qRT-PCR)[3]

-

RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

-

qRT-PCR:

-

Design primers specific to the this compound biosynthesis genes of interest (e.g., PAL, CHS, IFS, PTS).

-

Perform the PCR reaction using a qPCR instrument and a fluorescent dye (e.g., SYBR Green).

-

Use a reference gene (e.g., actin) for normalization.

-

-

Data Analysis: Calculate the relative expression levels of the target genes. This method allows for the study of the transcriptional regulation of the this compound biosynthesis pathway in response to stress.[16]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[18]

-

Preparation of Microbial Inoculum: Culture the target fungus or bacterium on an appropriate medium. Suspend the colonies in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.[17]

-

Serial Dilution: Perform two-fold serial dilutions of the purified this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).[17]

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[17][18]

General experimental workflow for the study of this compound phytoalexins.

Conclusion and Future Perspectives

Pterocarpans are integral components of the sophisticated defense systems of many plants, offering protection against a broad range of pathogens. The elucidation of their biosynthetic and regulatory pathways, coupled with robust analytical and experimental methodologies, provides a solid foundation for future research. For scientists in agriculture, this knowledge can be harnessed to develop crops with enhanced disease resistance. For professionals in drug development, pterocarpans and their derivatives represent a promising source of novel therapeutic agents, particularly as antimicrobial and anticancer drugs.[4][19] Further research should focus on the specific molecular targets of these compounds and their mechanisms of action to fully realize their potential in both plant protection and human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Fabaceae - Wikipedia [en.wikipedia.org]

- 3. The Missing Link in Leguminous this compound Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Natural Products for Advancements in Drug Discovery [accscience.com]

- 8. The Missing Link in Leguminous this compound Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]